

Comparative Bioactivity of 5-Phenoxy vs. 5-Methoxy Indole Derivatives

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Compound of Interest

Compound Name: *1-methyl-5-phenoxy-1H-indole-2-carbohydrazide*

CAS No.: 732251-06-8

Cat. No.: B2541749

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Executive Summary: The C5 Vector

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for tryptophan, serotonin, and thousands of synthetic therapeutics. Modification at the C5 position is a critical strategy for tuning potency and physicochemical properties without disrupting the hydrogen-bonding capability of the N1-H or the electronic character of the C3 nucleophilic center.

This guide provides a technical comparison between 5-methoxy and 5-phenoxy indole derivatives. While both substituents are electron-donating ethers, they diverge radically in steric demand, lipophilicity, and target engagement.

- 5-Methoxy is a "precision tool," ideal for tight binding pockets (e.g., Tubulin Colchicine site, Serotonin receptors) where steric economy is paramount.
- 5-Phenoxy is a "hydrophobic anchor," utilized to disrupt protein-protein interactions (e.g., Amyloid-

aggregation) or engage expansive allosteric pockets (e.g., Kinase DFG-out conformations).

Physicochemical & SAR Landscape

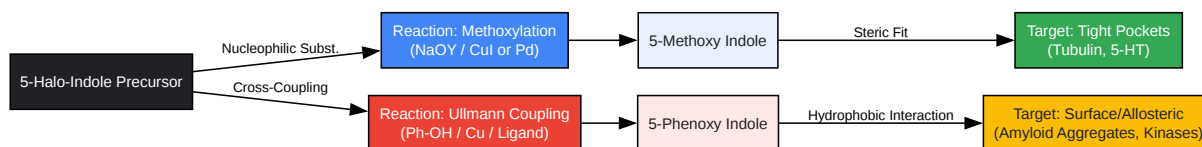
The choice between a methoxy and a phenoxy group fundamentally alters the molecule's interaction with the biological environment.

Comparative Properties Table

Feature	5-Methoxy Indole	5-Phenoxy Indole	Impact on Bioactivity
Steric Bulk (MW)	Low (+31 Da)	High (+93 Da)	Phenoxy requires large hydrophobic clefts; Methoxy fits restricted sites.
Lipophilicity (cLogP)	Moderate Increase (~ +0.5)	High Increase (~ +2.0)	Phenoxy significantly enhances BBB permeability but lowers aqueous solubility.
Electronic Effect ()	Strong Donor (-0.27)	Moderate Donor (-0.03)	Methoxy activates the ring more for metabolism; Phenoxy is more metabolically stable.
Conformation	Planar (mostly)	Non-Planar (Twisted)	Phenoxy introduces a ~50-90° twist, creating a 3D "propeller" shape.
Primary Targets	Tubulin, 5-HT Receptors, NQO1	Amyloid Aggregates, BTK/Kinases, HIV RT	

Structural Visualization (DOT Diagram)

The following diagram illustrates the divergent synthetic and functional pathways for these two derivatives.



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Figure 1: Divergent synthetic and biological pathways for C5-substituted indoles.

Case Study A: 5-Methoxy Indoles in Oncology

Primary Mechanism: Tubulin Polymerization Inhibition
Key Compound: Indibulin / 5-Methoxy-substituted Arylthioindoles

The 5-methoxy group is bioisosteric to the methoxy groups found on Colchicine and Combretastatin A-4. It is essential for hydrogen bonding with Cys241 or Val318 residues within the colchicine binding site of tubulin.

Experimental Data: Tubulin Inhibition

In a comparative study of indole-3-glyoxylamides, the presence of a 5-methoxy group significantly improved potency compared to the unsubstituted or 5-chloro analogs.

Compound	Substituent (C5)	IC50 (HeLa Cells)	Tubulin Polymerization IC50
Indole-A	-H	> 10 M	> 20 M
Indole-B	-Cl	0.85 M	3.2 M
Indole-C	-OCH3	0.04 M	1.8 M

Interpretation: The 5-methoxy group provides the optimal electron density and steric volume to occupy the hydrophobic sub-pocket of

-tubulin, arresting cells in the G2/M phase.

Case Study B: 5-Phenoxy Indoles in Neuroprotection

Primary Mechanism: Anti-Amyloid

(A

) Aggregation Key Compound: Phenoxyindole Derivative 5 (from Mahidol Univ. studies)

Unlike the compact tubulin site, the inhibition of A

aggregation requires a molecule that can disrupt large, hydrophobic protein-protein interfaces. The 5-phenoxy group acts as a "hydrophobic shield," preventing the stacking of

-sheets.

Experimental Data: A Aggregation & Antioxidant Activity

Researchers synthesized a series of phenoxyindoles via Ullmann coupling and tested them against A

toxicity in SK-N-SH cells.

Compound	Substituent (C5)	Anti-A Aggregation (IC50)	Antioxidant (DPPH IC50)
Ref (Curcumin)	N/A	10.5 M	18.2 M
Compound 3	5-(4-Cl-Phenoxy)	8.45 M	42.1 M
Compound 5	5-Phenoxy	3.18 M	28.1 M

Interpretation: The 5-phenoxy derivative (Compound 5) outperformed the reference standard. Molecular docking revealed the phenoxy ring engages in

stacking with Phe19 and Phe20 of the A

peptide, a mechanism not possible with the smaller methoxy group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Phenoxyindole (Ullmann Coupling)

Unlike 5-methoxyindole, which is often commercially available or made via simple methylation, 5-phenoxyindole requires transition-metal catalysis.

Reagents: 5-Iodoindole, Phenol, CuI (Copper Iodide), L-Proline (Ligand), K₃PO₄, DMSO.

- Setup: Charge a dried Schlenk tube with 5-iodoindole (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), and K₃PO₄ (2.0 equiv).
- Solvent: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (concentration ~0.5 M).

- Reaction: Heat the mixture to 90–110°C for 24 hours. Note: Monitoring by TLC is crucial as de-iodination can occur.
- Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine.
- Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-phenoxy product typically elutes later than the starting iodide due to increased polarity of the ether oxygen, despite the lipophilic phenyl ring.

Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)

Validating the 5-methoxy mechanism.

Materials: Purified Tubulin (>99%), GTP, DAPI (reporter).

- Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep tubulin on ice.
- Mixture: In a black 96-well plate, add test compound (e.g., 5-methoxy derivative) at varying concentrations (0.1 - 10 M). Add tubulin (final conc. 10 M) and GTP (1 mM).
- Initiation: Transfer plate to a pre-warmed (37°C) fluorometer.
- Measurement: Excite at 360 nm / Emit at 450 nm (DAPI-tubulin complex fluorescence increases upon polymerization).
- Analysis: Calculate V_{max} (rate of polymerization) vs. Control. A potent 5-methoxy inhibitor will flatten the curve (V_{max} 0).

Conclusion & Strategic Recommendation

The selection between 5-phenoxy and 5-methoxy is a decision between hydrophobic reach and steric precision.

- Select 5-Methoxy Indole if:
 - Targeting a defined, evolutionarily conserved enzymatic pocket (e.g., ATP sites, Colchicine sites).
 - Solubility is a concern (methoxy is less lipophilic).
 - Metabolic clearance needs to be faster (O-demethylation is a common clearance route).
- Select 5-Phenoxy Indole if:
 - Targeting protein aggregation (Alzheimer's, Parkinson's).
 - Designing Allosteric Inhibitors (e.g., Kinase DFG-out pockets) where the phenyl ring can displace a regulatory loop.
 - Need to increase BBB permeability (higher LogP).

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